SRN1 Reactivity Dichotomy: 1,3,6-Trimethyl-5-nitrouracil vs. 6-Chloromethyl Analog
In SRN1 reactions with p-nitrobenzyl chloride and 2,2-dinitropropane, the sodium salt of 1,3,6-trimethyl-5-nitrouracil acts exclusively as a nucleophile to form new C–C bonds, whereas 1,3-dimethyl-5-nitro-6-chloromethyluracil serves as an electrophilic partner undergoing nucleophilic displacement. The target compound's reactivity is quantified by its ability to generate 5-substituted uracil derivatives in preparatively useful yields under reductive alkylation conditions [1].
| Evidence Dimension | Reaction Role in SRN1 Coupling |
|---|---|
| Target Compound Data | Nucleophilic partner; forms C–C bonds with p-nitrobenzyl chloride and 2,2-dinitropropane |
| Comparator Or Baseline | 1,3-Dimethyl-5-nitro-6-chloromethyluracil (CAS not specified) |
| Quantified Difference | Qualitative reversal of reaction role (nucleophile vs. electrophile) |
| Conditions | Sodium salt of uracil derivative reacted with reductive alkylating agents in an SRN1 electron-transfer manifold |
Why This Matters
Dictates the synthetic utility of the compound in constructing fused pyrimidine systems; incorrect selection will lead to failed coupling reactions.
- [1] Crozet, M. P., Vanelle, P., Jentzer, O., & Maldonado, J. (1995). Electron transfer reactivity in 5-nitrouracil series. Tetrahedron Letters, 36(4), 525–528. View Source
